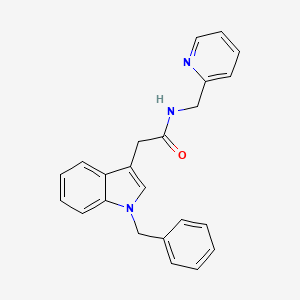

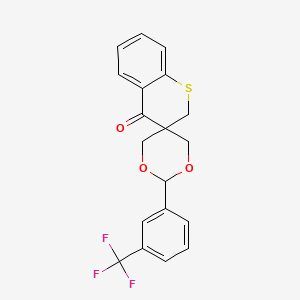

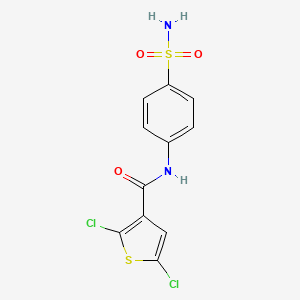

![molecular formula C17H15F3N6O2 B2846660 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034295-18-4](/img/structure/B2846660.png)

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its fused ring system, which includes a 1,2,4-triazolo[4,3-a]pyridine ring and a naphthyridine ring. These ring systems are known to be involved in a variety of chemical reactions .Applications De Recherche Scientifique

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Sitagliptin is an orally active and potent inhibitor of DPP-IV, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Sitagliptin prolongs the action of these hormones, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes . Its IC50 value of 18 nM demonstrates remarkable selectivity for DPP-IV over other proline-selective peptidases.

Glucose Tolerance Enhancement

In animal models, Sitagliptin has shown efficacy in enhancing glucose tolerance. In lean mice, it reduces blood glucose levels post-dextrose challenge by up to 55% when administered orally at 3 mg/kg. Similarly, in diet-induced obese (DIO) mice, Sitagliptin significantly lowers blood glucose levels after a dextrose challenge. These effects are attributed to DPP-IV inhibition and the subsequent upregulation of GLP-1 levels .

Oral Bioavailability

Sitagliptin exhibits favorable oral bioavailability in preclinical species, making it a promising candidate for clinical use. Its ability to be absorbed efficiently through the gastrointestinal tract contributes to its therapeutic effectiveness .

Safety Profile

Clinical studies have demonstrated that Sitagliptin has a favorable safety profile, with minimal risk of hypoglycemia. It is generally well-tolerated, making it suitable for long-term use in patients with type 2 diabetes.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels . By preventing the breakdown of these hormones, DPP-IV inhibitors prolong their action and enhance their beneficial effects on blood glucose control .

Pharmacokinetics

The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach effective concentrations in the body when administered orally .

Result of Action

The result of the compound’s action is an improvement in blood glucose control . By increasing the levels of active incretin hormones, it enhances insulin secretion and inhibits glucagon release, leading to a reduction in blood glucose levels . This makes it a potentially effective treatment for conditions characterized by hyperglycemia, such as type 2 diabetes .

Propriétés

IUPAC Name |

2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O2/c18-17(19,20)10-3-5-26-12(7-10)24-25-13(26)8-22-15(27)11-6-9-2-1-4-21-14(9)23-16(11)28/h1-2,4,6,10H,3,5,7-8H2,(H,22,27)(H,21,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXAWRBIIMVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

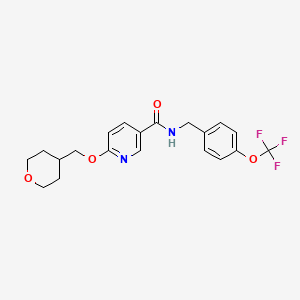

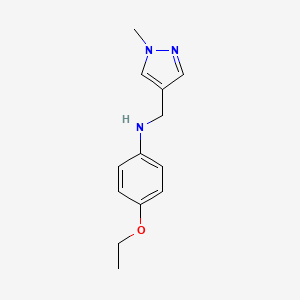

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

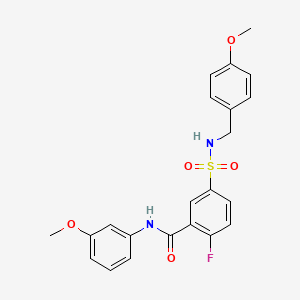

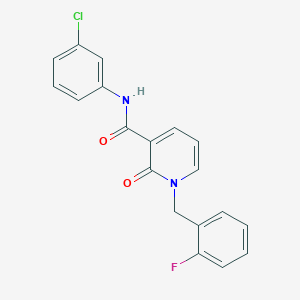

![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)

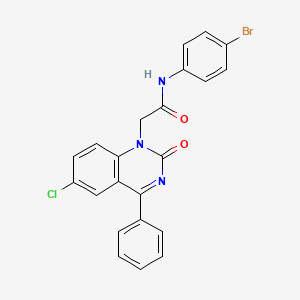

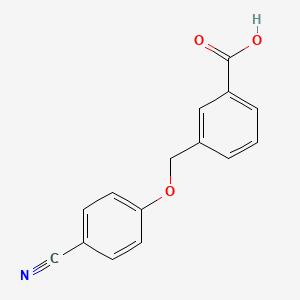

![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)